Boc-5-fluoro-DL-tryptophan

Descripción

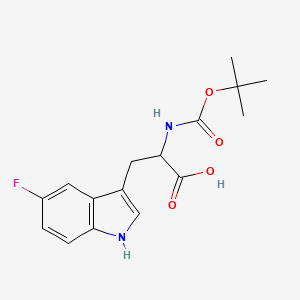

Boc-5-fluoro-DL-tryptophan is a chemically modified derivative of the amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a fluorine atom at the 5-position of the indole ring. This modification enhances stability during synthetic processes, particularly in peptide synthesis, while the fluorine substitution alters electronic and steric properties, influencing reactivity and biological interactions. Its molecular formula is C₁₆H₁₉FN₂O₄, with a molecular weight of 322.34 g/mol. The compound is widely used in medicinal chemistry and biochemistry for designing peptide-based therapeutics and studying protein-ligand interactions.

Propiedades

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67337-05-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-fluorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67337-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Fluorination via Boronate Ester Precursors

Recent advances utilize boronate ester intermediates for selective fluorination at the 5-position of tryptophan derivatives. The process involves:

- Synthesis of a diborylated tryptophan intermediate under iridium catalysis.

- Selective deborylation to retain the boronate ester at the 5-position.

- Copper-mediated radiofluorination or fluorination using fluorine sources to replace the boronate ester with fluorine.

This method allows for regioselective fluorination with good yields and is adaptable for both non-radioactive and radioactive fluorine isotopes.

Boc Protection of the Amino Group

After fluorination, the amino group is protected by:

- Treating the fluorinated tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- This step yields this compound, where the Boc group prevents unwanted reactions during peptide synthesis or further chemical modifications.

The Boc protection is typically performed in aqueous or organic solvents under mild conditions to preserve the fluorinated indole ring.

Multi-step Synthesis Example

A representative multi-step synthesis of 5-fluoro-DL-tryptophan (prior to Boc protection) includes:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Water, acetic acid, 0 °C, inert atmosphere | Initial reaction to prepare intermediate |

| 2 | Tetrahydrofuran, 0–20 °C | Solvent exchange and reaction continuation |

| 3 | Sodium hydride in tetrahydrofuran | Deprotonation step under inert atmosphere |

| 4 | Hydrogen chloride in tetrahydrofuran, 20 °C | Acidification to form desired intermediate |

| 5 | Potassium hydroxide in methanol/water | Final neutralization and purification |

Following this, Boc protection is applied to the amino group to yield this compound.

Purification Techniques

Purification of this compound or its precursors involves:

- Recrystallization from ethanol, aqueous ethanol, or acetic acid.

- Ion-exchange chromatography using Dowex AG1x2 (acetate form) columns to separate enantiomers or remove impurities.

- High-performance liquid chromatography (HPLC) for final purification, especially in radiolabeled analogs.

Research Findings and Yields

- The fluorination via boronate ester intermediates yields fluorinated tryptophan derivatives in moderate to good yields (e.g., 45 ± 7% radiochemical yield for 6-fluorotryptophan analogs).

- Boc protection steps typically proceed with yields around 56–59% for the protected intermediates.

- Overall yields for multi-step syntheses vary but can be optimized by controlling reaction conditions and purification protocols.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Fluorination method | Cu-mediated radiofluorination via boronate esters |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Typical solvents | Tetrahydrofuran, ethanol, acetic acid |

| Purification methods | Recrystallization, ion-exchange chromatography, HPLC |

| Typical yields (fluorination) | 29–45% (radiochemical yields reported) |

| Typical yields (Boc protection) | 56–59% |

| Reaction atmosphere | Inert (nitrogen or argon) |

| Temperature range | 0–20 °C for fluorination; mild conditions for Boc protection |

Análisis De Reacciones Químicas

Types of Reactions

Boc-5-fluoro-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be formed.

Deprotected Product: Removal of the Boc group yields 5-fluoro-DL-tryptophan.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Boc-5-fluoro-DL-tryptophan can be synthesized through various methods that typically involve the introduction of a fluorine atom at the 5-position of the indole ring. The synthesis often employs chemical modifications that maintain the core structure of tryptophan while incorporating fluorine. For example, one method involves using fluorinated precursors in a multi-step process to achieve high yields of the final product.

Scientific Research Applications

The applications of this compound span several scientific domains:

Chemistry

- Enzyme Mechanism Studies : It serves as a substrate analogue for studying enzyme mechanisms via nuclear magnetic resonance (NMR) spectroscopy. The unique properties of the fluorinated compound allow researchers to investigate enzyme interactions and kinetics more effectively.

Biology

- Protein Structure and Function : The compound is utilized in studies examining protein structure due to its fluorescence properties. Researchers have incorporated this compound into proteins to analyze conformational changes and interactions with ligands.

Medicine

- Positron Emission Tomography (PET) Imaging : this compound is being explored as a radiolabeled tracer for PET imaging to monitor tryptophan metabolism in various diseases, including cancer. Studies have shown that derivatives like 5-[^18F]F-AMT exhibit selective accumulation in tumors, making them promising candidates for cancer diagnostics.

Industry

- Pharmaceutical Development : The compound is involved in synthesizing fluorinated pharmaceuticals, enhancing drug properties such as bioavailability and metabolic stability.

This compound exhibits several biological activities:

Metabolic Effects

The introduction of fluorine alters the metabolic pathways of tryptophan. Research indicates that this compound interacts differently with metabolic enzymes compared to its non-fluorinated counterpart. This can impact serotonin biosynthesis and has implications for neurological disorders related to serotonin levels.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. It has been integrated into antimicrobial peptides, enhancing their efficacy against pathogens like Escherichia coli and Staphylococcus aureus.

Case Studies and Research Findings

- Cancer Imaging :

- Biofilm Inhibition :

-

Structural Biology :

- Incorporation of this compound into complex proteins has been utilized to study structural dynamics using NMR spectroscopy. This approach provides insights into protein interactions at a molecular level .

Mecanismo De Acción

The mechanism of action of Boc-5-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the indole ring, altering interactions with other molecules. The Boc group provides stability during synthesis and can be removed to yield the active compound.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below summarizes key structural features and applications of Boc-5-fluoro-DL-tryptophan and its analogs:

Physicochemical Properties

- The fluorine atom reduces polarity compared to hydroxyl or methoxy substituents . Boc-5-chloro-DL-tryptophan shows similar solubility trends but greater lipophilicity due to the chlorine atom . 5-Methoxy-DL-tryptophan has higher aqueous solubility than fluorinated analogs due to the methoxy group’s polarity .

Stability :

Case Studies

- Antitumor Activity : Fluorinated tryptophan derivatives show enhanced uptake in cancer cells, disrupting tryptophan metabolism pathways critical for tumor survival .

- Antibacterial Properties : Chlorinated analogs (e.g., Boc-5-chloro-DL-tryptophan) inhibit bacterial enzymes via halogen bonding .

- Thermal Stability : Peptides containing this compound exhibit higher melting temperatures (Tₘ) than those with Boc-5-chloro derivatives, attributed to fluorine’s hydrophobic interactions .

Comparative Data

| Property | This compound | Boc-5-chloro-DL-tryptophan | Fmoc-5-fluoro-DL-tryptophan |

|---|---|---|---|

| Deprotection Condition | 4M HCl/dioxane | 4M HCl/dioxane | 20% piperidine/DMF |

| LogP | 2.1 | 2.5 | 3.8 |

| Melting Point (°C) | 198–200 | 205–207 | 185–187 |

Actividad Biológica

Boc-5-fluoro-DL-tryptophan is a fluorinated derivative of the amino acid tryptophan, notable for its unique structural modifications and potential biological activities. This compound plays a significant role in biochemical research, particularly in enzyme interactions and metabolic pathways associated with tryptophan.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, enhancing its stability during peptide synthesis. The fluorine atom at the 5-position of the indole ring alters its electronic properties, which can influence biological interactions. Its chemical formula is with a molecular weight of approximately 224.23 g/mol.

The mechanism of action for this compound primarily involves its incorporation into peptides and proteins. This incorporation can modify the structure and function of these biomolecules, potentially affecting their interactions with other cellular components. The presence of fluorine enhances binding affinities for certain receptors or enzymes due to its unique electronic characteristics, which can lead to altered enzyme kinetics compared to non-fluorinated counterparts.

Enzyme Interactions

One of the most significant biological activities of this compound is its role as a substrate for indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism. This pathway is crucial in various physiological processes, including immune response and serotonin production. Studies indicate that the fluorinated derivative may exhibit altered substrate specificity and kinetics when compared to standard tryptophan .

Cancer Research

This compound has been investigated for its implications in cancer research. The compound's influence on tryptophan metabolism can impact tumor growth and immune evasion mechanisms. For instance, research has shown that manipulating tryptophan metabolism through IDO can affect tumor progression and response to therapies .

Case Studies

- Fluorinated Tryptophan Derivatives : In a study involving various fluorinated tryptophans, this compound demonstrated significant differences in metabolic pathways compared to non-fluorinated analogs. The introduction of fluorine at the 5-position was shown to reduce the metabolic conversion via the serotonin pathway while maintaining activity through alternative pathways .

- Tumor Uptake Studies : Research utilizing radiolabeled analogs of tryptophan indicated that this compound could serve as an effective probe for imaging tumor uptake in animal models. These studies highlighted its potential utility in monitoring therapeutic responses in cancer treatment .

Comparative Analysis with Other Compounds

The following table summarizes key differences between this compound and other related compounds:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| 5-Fluoro-L-tryptophan | Fluorination at 5-position | Natural L-isomer; different biological activity |

| 5-Fluoro-DL-tryptophan | Racemic mixture | Broader application scope but less specificity |

| Boc-D-Tryptophan | Unmodified D-Tryptophan | No fluorine; serves as a control in studies |

| 6-Fluoro-D-Tryptophan | Fluorination at 6-position | Different interaction profile |

This compound's unique combination of a protective group and fluorination at the 5-position distinguishes it from these compounds, making it particularly valuable in targeted studies of enzyme interactions and metabolic processes related to tryptophan.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Boc-5-fluoro-DL-tryptophan, and how are structural confirmations validated experimentally?

- Methodological Answer : Synthesis typically involves fluoro-substitution at the indole ring’s 5-position followed by Boc protection of the amino group. Key steps include:

- Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor™) under controlled pH.

- Boc Protection : Reaction with di-tert-butyl dicarbonate in anhydrous conditions.

- Validation : Use ¹H/¹³C NMR to confirm substitution patterns and Boc-group integrity. HPLC with chiral columns distinguishes enantiomers (DL-form), while mass spectrometry verifies molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How can researchers design a systematic literature review for this compound applications?

- Methodological Answer :

- Keyword Strategy : Combine terms like “this compound,” “peptide synthesis,” and “fluoro-tryptophan derivatives” with Boolean operators (AND/OR).

- Database Filters : Use PubMed, SciFinder, or Reaxys, filtering by publication date (post-2010) and peer-reviewed journals.

- Gap Analysis : Tabulate findings to identify understudied areas (e.g., metabolic stability in vivo) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computational models (DFT calculations).

- Crystallography : Use X-ray diffraction to resolve ambiguities in stereochemistry.

- Collaborative Analysis : Share raw data with peer labs to confirm reproducibility, addressing potential instrumental artifacts .

Q. What experimental strategies mitigate racemization during this compound incorporation into peptide chains?

- Methodological Answer :

- Coupling Conditions : Use low-temperature (0–4°C) and coupling agents like HATU/HOAt to minimize base-induced racemization.

- Monitoring : Employ CD spectroscopy or chiral HPLC to track enantiomeric purity post-synthesis.

- Isotopic Labeling : Introduce ²H or ¹³C labels at chiral centers to trace racemization pathways .

Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 3–9 and 25–40°C for 1–4 weeks.

- Analytical Metrics : Quantify degradation via HPLC peak area reduction and LC-MS identification of byproducts (e.g., de-Boc products).

- Kinetic Modeling : Plot degradation rates to predict shelf-life under varying conditions .

Q. What methodologies ensure reproducibility in this compound-based enzyme inhibition assays?

- Methodological Answer :

- Positive Controls : Include known tryptophan-hydroxylase inhibitors (e.g., p-chlorophenylalanine).

- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀ values with nonlinear regression.

- Blinded Replicates : Assign triplicate samples to different analysts to reduce operator bias .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting bioactivity data for this compound across cell lines?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell passage number and culture media.

- Pathway Enrichment : Use tools like STRING or KEGG to identify cell-specific signaling pathways affecting responses.

- Orthogonal Assays : Validate findings with CRISPR knockouts or siRNA targeting suspected receptors .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.